molecular formula C6H3F9O2 B3031308 Nonafluoro-tert-butyl acetate CAS No. 24165-09-1

Nonafluoro-tert-butyl acetate

Cat. No.: B3031308
CAS No.: 24165-09-1
M. Wt: 278.07 g/mol
InChI Key: FGXMSHHEWAZQQV-UHFFFAOYSA-N
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Description

Nonafluoro-tert-butyl acetate is a fluorinated ester derivative characterized by a highly fluorinated tert-butyl group (C(CF₃)₃) attached to an acetate moiety (CH₃COO⁻). This structure imparts unique physicochemical properties, including exceptional chemical stability, hydrophobicity, and thermal resistance, due to the strong carbon-fluorine bonds and the steric bulk of the nonafluoro-tert-butyl group.

Key attributes inferred from analogs:

  • Stability: Fluorinated tert-butyl groups, such as in tris(nonafluoro-tert-butyl) conjugates, exhibit resistance to degradation under harsh conditions .
  • Spectroscopic Utility: The symmetric arrangement of 27 fluorine atoms in tris(nonafluoro-tert-butyl) derivatives generates sharp NMR signals, aiding in analytical identification .
  • Reactivity: The acetate ester group may undergo hydrolysis or transesterification, though its reactivity is likely moderated compared to nonafluoro-tert-butyl alcohol (NFTB) .

Properties

IUPAC Name

[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F9O2/c1-2(16)17-3(4(7,8)9,5(10,11)12)6(13,14)15/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXMSHHEWAZQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60631430
Record name 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24165-09-1
Record name 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Schotten-Baumann Reaction

In this classical approach, nonafluoro-tert-butyl alcohol reacts with acetyl chloride in the presence of pyridine or another tertiary amine to neutralize HCl byproducts. A representative procedure involves:

  • Dissolving nonafluoro-tert-butyl alcohol (236.04 g/mol) in dry dichloromethane.
  • Adding acetyl chloride (1.2 equivalents) dropwise at 0°C.
  • Stirring for 12–24 hours at room temperature.
  • Quenching with ice-water and extracting with ethyl acetate.

This method achieves moderate yields (65–75%) but requires rigorous anhydrous conditions to prevent hydrolysis of the acid chloride.

Acid-Catalyzed Fischer Esterification

Fischer esterification using acetic acid and a Brønsted acid catalyst (e.g., sulfuric acid) is less common due to the low nucleophilicity of the perfluorinated alcohol. However, prolonged reflux (48–72 hours) in acetic acid with catalytic H₂SO₄ (5 mol%) yields the ester in 55–60% yield after distillation.

Mitsunobu Reaction for Ether-Ester Formation

The Mitsunobu reaction provides an alternative pathway, particularly for sterically hindered substrates. This method couples nonafluoro-tert-butyl alcohol with protected acetyl derivatives using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

Procedure:

  • Combine nonafluoro-tert-butyl alcohol (1.0 equivalent), acetic acid (1.5 equivalents), DEAD (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in tetrahydrofuran.
  • Stir at 45°C for 30 hours under nitrogen.
  • Purify via column chromatography (hexane/ethyl acetate = 20:1).

This method achieves higher yields (80–85%) but requires stoichiometric phosphine and azodicarboxylate reagents, increasing costs.

Fluoride-Activated Cross-Coupling Reactions

Recent advances utilize CsF or KF with crown ethers to facilitate nucleophilic perfluoro-tert-butoxylation. A 2019 study demonstrated the coupling of diaryliodonium salts with this compound precursors under transition-metal-free conditions:

Optimization of Reaction Conditions

  • Solvent: Acetonitrile outperforms THF or ethyl acetate due to polar aprotic compatibility.
  • Base: CsF (2.4 equivalents) with 18-crown-6 (0.2 equivalents) enhances fluoride nucleophilicity.
  • Temperature: Reactions proceed at 80°C for 12 hours.

Yields reach 70% for aryl substrates, avoiding hazardous diazonium salts.

Halogen Exchange and Sublimation Purification

A less conventional route involves halogen exchange starting from trichloromethyl intermediates. Antimony pentafluoride (SbF₅) mediates the substitution of chlorine atoms with fluorine:

  • React trichloromethyl acetate with hexafluoroacetone in the presence of SbF₅.
  • Heat to 120°C for 8 hours to complete halogen exchange.
  • Purify via sublimation at 59°C under reduced pressure.

This method is limited by SbF₅’s toxicity and corrosivity but provides a pathway to high-purity product (≥99% by GC).

Comparative Analysis of Synthetic Methods

Method Reagents/Conditions Yield (%) Purity Limitations
Schotten-Baumann Acetyl chloride, pyridine 65–75 90–95% Hydrolysis sensitivity
Mitsunobu DEAD, PPh₃ 80–85 ≥98% High reagent cost
Fluoride cross-coupling CsF, 18-crown-6, MeCN 70 85–90% Aryl substrate specificity
Halogen exchange SbF₅, hexafluoroacetone 60–65 ≥99% Toxic reagents

Scientific Research Applications

Chemical Synthesis

1. Precursor for Fluorinated Compounds
NFtBA serves as a crucial precursor in the synthesis of various fluorinated compounds. Its structure allows for the introduction of fluorine atoms into organic molecules, enhancing their chemical stability and reactivity. For instance, it has been utilized in the synthesis of perfluoroalkylated compounds through C-O cross-coupling reactions, which proceed efficiently without the need for transition-metal catalysts .

2. Synthesis of Functionalized Derivatives
Research indicates that NFtBA can be functionalized to create derivatives with specific biological activities. A notable example includes the functionalization of curcumin with perfluoro-tert-butyl groups to develop molecular probes targeting amyloid-beta (Aβ) fibrils, which are associated with Alzheimer's disease. These derivatives demonstrated high binding affinity and improved water solubility, making them suitable for use in diagnostic imaging .

Biomedical Research

1. Diagnostic Imaging
The incorporation of NFtBA into curcumin derivatives has shown promise in the field of biomedical imaging. The functionalized compounds exhibit enhanced magnetic resonance imaging (MRI) signals, allowing for better visualization of amyloid aggregates in vivo. This application is significant for early diagnosis and monitoring of neurodegenerative diseases .

2. Antimicrobial Properties
Studies have indicated that NFtBA derivatives possess antimicrobial properties, making them potential candidates for therapeutic agents against resistant bacterial strains. For example, certain derivatives have demonstrated significant inhibitory effects on bacteria related to burn wound infections, suggesting their utility in medical treatments .

Material Science

1. Coatings and Surface Modifications
NFtBA is also explored in material science for its potential use in coatings and surface treatments. Its fluorinated nature provides hydrophobic properties, which can enhance the durability and performance of coatings used in various industrial applications .

2. Fluorous Phase Separation
The unique characteristics of NFtBA allow it to be employed in fluorous phase separation techniques, which are valuable in separating organic compounds based on their polarity differences. This technique is particularly useful in purifying complex mixtures and enhancing reaction efficiencies .

Case Study 1: Functionalized Curcumin Derivatives

  • Objective: To synthesize curcumin derivatives with perfluoro-tert-butyl groups for targeting Aβ fibrils.
  • Methodology: The study involved functionalizing curcumin with NFtBA and evaluating binding affinities using 19F-NMR spectroscopy.
  • Findings: The derivative Curc-Glu-F9 showed optimal binding affinity and solubility, indicating potential for use as a diagnostic probe in Alzheimer’s disease imaging .

Case Study 2: Antimicrobial Efficacy

  • Objective: To assess the antimicrobial activity of NFtBA derivatives against resistant strains.
  • Methodology: Various concentrations of NFtBA derivatives were tested against bacterial strains isolated from burn wounds.
  • Findings: The derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/ml, highlighting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of nonafluoro-tert-butyl acetate involves its high electronegativity and stability due to the presence of fluorine atoms. These properties enable it to participate in various chemical reactions, often acting as an electrophile or a nucleophile depending on the reaction conditions. The compound can form stable intermediates, which are crucial in many synthetic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Tris(nonafluoro-tert-butyl)-capecitabine
  • Structure: A fluorocarbon-tagged anticancer drug conjugate featuring three nonafluoro-tert-butyl groups .
  • Key Differences: Application: Designed for pharmaceutical use, leveraging fluorine's lipophilicity for drug delivery, whereas the acetate may serve as a solvent or intermediate.
2.2. Nonafluoro-tert-butyl Alcohol (NFTB)
  • Structure : C(CF₃)₃OH (CAS 2378-02-1), priced at 840 JPY/g .
  • Key Differences :
    • Reactivity : NFTB actively promotes epoxide ring-opening reactions, while the acetate ester is likely less reactive due to the stabilized ester group .
    • Stability : The alcohol form may be more prone to oxidation compared to the acetate.
2.3. Methyl 4-tert-butylbenzoate
  • Structure: A non-fluorinated tert-butyl ester (CAS 26537-19-9) with a benzoate group .
  • Key Differences: Electron-withdrawing Effects: The nonafluoro-tert-butyl group in the acetate enhances electronegativity, reducing surface energy and improving thermal stability. Applications: Methyl 4-tert-butylbenzoate is used in materials science, whereas the fluorinated acetate may excel in hydrophobic coatings or fluoropolymer synthesis.
2.4. Nonafluoro-tert-butyl Alkoxides (MOC(CF₃)₃)
  • Structure : Metal-bound alkoxides (M = Li, Na, K) studied for mass spectrometry .
  • Chemical Behavior: The acetate’s ester functionality differs from the ionic alkoxides, limiting its use in cluster formation but enhancing solubility in organic solvents.

Comparative Data Table

Compound Molecular Formula Key Properties Applications References
Nonafluoro-tert-butyl acetate C₆F₉C(CH₃)COOCH₃ (inferred) High thermal stability, hydrophobicity Solvents, fluoropolymer intermediates
Tris(nonafluoro-tert-butyl)-capecitabine C₂₄F₂₇O₆ (approximate) 27 fluorine NMR signals, drug conjugate Pharmaceutical tagging
Nonafluoro-tert-butyl alcohol C(CF₃)₃OH Reactive hydroxyl group Epoxide ring-opening reactions
Methyl 4-tert-butylbenzoate C₁₂H₁₆O₂ Non-fluorinated ester Polymers, coatings

Biological Activity

Nonafluoro-tert-butyl acetate (NF-TBAc) is a fluorinated organic compound that has gained attention for its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. This article delves into its biological activity, focusing on its toxicity, metabolic pathways, and implications for human health.

This compound is characterized by the presence of nine fluorine atoms, which significantly alter its physical and chemical properties compared to non-fluorinated counterparts. The compound exhibits a high degree of stability and low reactivity, making it suitable for specific applications, particularly in environments where chemical resistance is paramount.

Toxicological Profile

Acute Toxicity :
Research indicates that NF-TBAc can exhibit acute toxicity upon inhalation or dermal exposure. Studies have shown that exposure to high concentrations can lead to respiratory distress, central nervous system effects, and irritation of mucous membranes. A No Observed Adverse Effect Level (NOAEL) has been established at approximately 470 ppm for related compounds, suggesting that NF-TBAc may have similar thresholds due to its structural similarities with tert-butyl acetate (TBAc) .

Chronic Toxicity and Carcinogenicity :
The long-term effects of NF-TBAc are less understood; however, related compounds such as TBAc have been linked to potential carcinogenic effects due to their metabolic conversion to tert-butanol, which has demonstrated genotoxic properties in animal studies. The Office of Environmental Health Hazard Assessment has calculated cancer slope factors for TBA, indicating a need for caution regarding NF-TBAc's long-term exposure risks .

Metabolism

NF-TBAc undergoes metabolic processes similar to those of other acetate esters. Upon exposure, it is believed to be hydrolyzed into nonafluoro-tert-butanol (NF-TB) and acetic acid. The metabolic pathway suggests that the biological activity of NF-TBAc may be influenced by its metabolites, particularly NF-TB, which could have distinct biological effects .

Case Studies

  • Inhalation Studies : Inhalation studies conducted on rodents exposed to TBAc revealed significant physiological responses such as decreased body weight and impaired coordination at concentrations exceeding 3000 ppm. These findings underscore the potential respiratory hazards associated with NF-TBAc exposure .
  • Dermal Exposure Assessments : Research on dermal exposure has indicated that while acute exposures may not lead to systemic toxicity at lower concentrations (e.g., 2000 mg/kg), the potential for skin irritation remains a concern .

Data Summary

The following table summarizes key findings related to the biological activity of NF-TBAc:

Study TypeFindingsReference
Acute InhalationNOAEL: 470 ppm; LOAEL: 3000 ppm
Chronic ToxicityPotential carcinogenicity via metabolism
Dermal ExposureNo systemic toxicity at 2000 mg/kg
Metabolic PathwayHydrolysis to NF-TB and acetic acid

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of Nonafluoro-tert-butyl acetate for experimental design?

  • Methodological Answer : Key properties include:

PropertyValueSource
Boiling Point45 °C
Density1.693 g/mL at 25°C
Purity≥99% (GC)
These properties dictate solvent selection, reaction conditions, and storage protocols. For instance, its low boiling point requires controlled temperature during synthesis, while high density impacts phase separation in biphasic systems.

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Storage : Use glass containers in well-ventilated areas, avoiding incompatible materials (e.g., strong oxidizers) .
  • Exposure Limits : Adhere to OSHA guidelines for tert-butyl acetate derivatives (PAC-3 limit: 10,000 ppm) .
  • Safety Equipment : Employ fume hoods, nitrile gloves, and chemical-resistant aprons. Monitor vapor concentrations using GC/MS .

Q. How can researchers validate the purity of this compound?

  • Methodological Answer :

  • GC/MS Analysis : Quantify impurities using retention time matching and mass spectral libraries .
  • 1H-NMR : Confirm structural integrity via sharp singlets for fluorine atoms (27F as a single peak) .
  • Refractive Index : Cross-check against literature values (n20/D 1.3) .

Advanced Research Questions

Q. How does the fluorinated structure of this compound influence regioselective reactions?

  • Methodological Answer :

  • The tris(nonafluoro-tert-butyl) group acts as a fluorocarbon tag, enhancing electron-withdrawing effects and stabilizing transition states. In epoxide ring-opening reactions, it promotes regioselectivity with oxygen nucleophiles (e.g., alcohols) via hydrogen-bonding interactions in fluorinated solvents like HFIP .
  • Experimental Design : Use kinetic studies (e.g., variable-temperature NMR) to track intermediate formation. Compare yields with non-fluorinated analogs to isolate steric/electronic contributions .

Q. What strategies mitigate data reproducibility challenges in Non-Targeted Analysis (NTA) involving this compound?

  • Methodological Answer :

  • Standardized Protocols : Implement performance benchmarks for chemical identification (e.g., m/z tolerance ±5 ppm) and quantitation (internal standards like deuterated analogs) .
  • Uncertainty Quantification : Use Monte Carlo simulations to model measurement variability in GC/MS or LC-HRMS workflows .
  • Interlaboratory Studies : Collaborate across institutions to validate detection limits and fragmentation patterns .

Q. How does this compound compare to other fluorinated solvents in catalytic applications?

  • Methodological Answer :

  • Reaction Efficiency : Compare turnover frequencies (TOF) in palladium-catalyzed cross-couplings. For example, its high polarity may accelerate oxidative addition but hinder ligand dissociation .
  • Byproduct Analysis : Use HS-GC to quantify side products (e.g., tert-butyl alcohol) under varying temperatures.
  • Solvent Screening : Employ DOE (Design of Experiments) to optimize solvent mixtures (e.g., with DMSO) for balance between solubility and reactivity .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Nonafluoro-tert-butyl acetate
Reactant of Route 2
Reactant of Route 2
Nonafluoro-tert-butyl acetate

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